2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1179437-12-7
VCID: VC11994543
InChI: InChI=1S/C15H17Cl2N3O2/c1-10-7-11(2)20(19-10)6-5-18-15(21)9-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21)
SMILES: CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Molecular Formula: C15H17Cl2N3O2
Molecular Weight: 342.2 g/mol

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

CAS No.: 1179437-12-7

Cat. No.: VC11994543

Molecular Formula: C15H17Cl2N3O2

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide - 1179437-12-7

Specification

CAS No. 1179437-12-7
Molecular Formula C15H17Cl2N3O2
Molecular Weight 342.2 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C15H17Cl2N3O2/c1-10-7-11(2)20(19-10)6-5-18-15(21)9-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21)
Standard InChI Key KNKDBSDLFAFNMQ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Canonical SMILES CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide features three primary structural components:

  • A 2,4-dichlorophenoxy group attached to an acetamide backbone.

  • A 3,5-dimethylpyrazole ring linked via an ethyl spacer to the acetamide nitrogen.

  • An acetamide bridge that connects the aromatic and heterocyclic components.

The dichlorophenoxy group introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, enhancing the compound’s stability and potential reactivity in electrophilic substitutions. The pyrazole moiety, a five-membered aromatic ring with two methyl substituents, contributes to lipophilicity and may facilitate interactions with biological targets such as enzymes or receptors.

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₅H₁₇Cl₂N₃O₂
Molecular Weight342.2 g/mol
IUPAC Name2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
SMILESCC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Canonical SMILESCC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
InChI KeyKNKDBSDLFAFNMQ-UHFFFAOYSA-N

The compound’s solubility and partition coefficient (logP) remain unreported, but its structural features suggest moderate lipophilicity due to the dichlorophenoxy and methylpyrazole groups.

Synthesis and Preparation

Challenges in Synthesis

  • Steric hindrance from the dimethylpyrazole group may reduce acylation efficiency.

  • Chlorine reactivity necessitates controlled conditions to avoid undesired substitutions.

Comparative Analysis with Structural Analogs

Key Differences from 2-(4-Chlorophenoxy)-N-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl]acetamide

A closely related analog (C₁₅H₁₈ClN₃O₂, MW 307.78) substitutes the 2,4-dichlorophenoxy group with a single 4-chlorophenoxy moiety. Comparative properties include:

Feature2,4-Dichloro Derivative4-Chloro Derivative
Molecular Weight342.2 g/mol307.78 g/mol
Chlorine Substitution2,4-Dichloro4-Chloro
Potential ReactivityHigher electrophilicityModerate electrophilicity
Biological TargetsBroader spectrum (herbicidal)Selective antimicrobial

The additional chlorine in the 2,4-dichloro derivative likely enhances its herbicidal potency but may increase toxicity risks.

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop high-yield routes with minimal byproducts.

  • Biological Screening: Evaluate herbicidal, antifungal, and antibacterial activities in vitro.

  • Toxicological Profiling: Assess ecotoxicological impacts to guide agrochemical use.

  • Structure-Activity Relationships (SAR): Modify pyrazole substituents to enhance selectivity.

Technological Integration

  • Computational Modeling: Predict binding affinities for DHFR and cytochrome P450 targets.

  • Nanoformulation: Improve solubility and delivery efficiency for agricultural applications.

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